molecular formula C22H23NO2 B14970316 N-(2-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

N-(2-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B14970316
M. Wt: 333.4 g/mol
InChI Key: FDTTZSDFMRGZMZ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is an organic compound with a complex structure that includes both aromatic and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the attachment of the ethylphenyl and methylphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylphenyl)propanamide: Shares a similar structural framework but lacks the furan ring.

    N-(2-ethylphenyl)-4-methoxybenzamide: Contains a methoxy group instead of the furan ring.

Uniqueness

N-(2-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is unique due to the presence of both ethylphenyl and methylphenyl groups attached to a furan ring. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C22H23NO2/c1-3-17-6-4-5-7-20(17)23-22(24)15-13-19-12-14-21(25-19)18-10-8-16(2)9-11-18/h4-12,14H,3,13,15H2,1-2H3,(H,23,24)

InChI Key

FDTTZSDFMRGZMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)C

Origin of Product

United States

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